molecular formula C8H7BrO2 B3032306 2-Bromo-6-hydroxy-4-methylbenzaldehyde CAS No. 139976-21-9

2-Bromo-6-hydroxy-4-methylbenzaldehyde

Cat. No. B3032306
CAS RN: 139976-21-9
M. Wt: 215.04 g/mol
InChI Key: XUZWJSVIUKVGEX-UHFFFAOYSA-N
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Description

2-Bromo-6-hydroxy-4-methylbenzaldehyde is a substituted benzaldehyde derivative characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring. While the specific compound is not directly synthesized in the provided papers, related substituted 2-bromobenzaldehydes have been synthesized and studied, indicating the relevance of such compounds in various chemical reactions and potential applications .

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes typically involves a selective palladium-catalyzed ortho-bromination as a key step, with O-methyloxime serving as a directing group. This method has been shown to afford good overall yields after a rapid deprotection of the substituted 2-bromobenzaldoximes . Additionally, a one-pot allylboration-Heck reaction has been developed for the efficient synthesis of 3-methyleneindan-1-ols from 2-bromobenzaldehydes, with modifications allowing for high enantioselectivity . Furthermore, 2-bromobenzaldehydes have been used in the facile palladium-catalyzed synthesis of 1-aryl-1H-indazoles, reacting with arylhydrazines to afford good yields .

Molecular Structure Analysis

The molecular structure of substituted benzaldehydes can be significantly affected by the presence of bromine. For instance, a study on the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde during the bromination of 3-hydroxybenzaldehyde revealed the importance of X-ray crystallographic analysis in supporting the identity of such compounds . Additionally, the effect of bromine substitution on the structure and reactivity of 2,3-dimethoxybenzaldehyde was discussed, with emphasis on the changes in intermolecular interactions and molecular orbitals .

Chemical Reactions Analysis

The presence of a bromine atom in the benzaldehyde structure can influence its reactivity in various chemical reactions. For example, the synthesis of hydroxybenzaldehydes from bromobenzaldehydes has been achieved through a method involving in situ protection of the aldehyde function, followed by lithium-bromine exchange and reaction with nitrobenzene . Moreover, the synthesis of 2-hydroxy-6-methylbenzaldehyde, a component of astigmatid mites' pheromones, from m-cresol demonstrates the potential for bromobenzaldehydes to be used in the synthesis of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzaldehydes can be altered by the substitution pattern on the benzene ring. A new polymorph of 2-bromo-5-hydroxybenzaldehyde was reported, showing significant deviation of the Br atom from the plane of the benzene ring and a twisted aldehyde group, which could affect its physical properties . The synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination and hydrolysis also highlights the importance of understanding the physical and chemical properties of these compounds . Lastly, the synthesis of 2-bromo-4-methylbenzaldehyde through diazotization and the replacement of the diazonium group by a CHO group provides insight into the chemical properties and reactivity of such compounds .

Scientific Research Applications

Synthesis and Structural Studies

  • 2-Bromo-4-methylbenzaldehyde has been studied in the context of diazotization and the preparation of diazonium salts, showcasing its utility in organic synthesis processes (Jolad & Rajagopalan, 2003).
  • The synthesis of methyl 4-bromo-2-methoxybenzoate from similar compounds indicates the potential of 2-bromo-6-hydroxy-4-methylbenzaldehyde in synthetic pathways (Chen Bing-he, 2008).
  • A communication on the electrochemically induced transformation involving compounds like 3-methylbenzaldehyde highlights its significance in producing new compounds with potential biomedical applications (Ryzhkova, Ryzhkov & Elinson, 2020).

Electrochemical and Catalysis Research

  • The study of the electrochemical behavior of compounds such as 2-hydroxy-5-bromobenzaldehyde polyacrylamide provides insights into the electrochemical properties of similar bromo-derivatives, which could be relevant for this compound (Hasdemir, Deletioglu, Solak & Sarı, 2011).

Polymer and Materials Science

  • Research on self-terminated cascade reactions producing methylbenzaldehydes, which are precursors for valuable chemicals, suggests potential applications for this compound in the production of polymers and materials (Moteki, Rowley & Flaherty, 2016).

Advanced Chemical Synthesis

  • The unexpected formation of 2-bromo-3-hydroxybenzaldehyde through bromination of similar compounds indicates the possibility of producing structurally diverse derivatives of this compound, which could be significant in advanced organic synthesis (Otterlo, Michael, Fernandes & Koning, 2004).
  • A review on the advancements in the field of bromovinyl aldehyde chemistry, focusing on substrates like 2-bromobenzaldehyde, underscores the importance of this compound in the synthesis of biologically and medicinally relevant compounds (Ghosh & Ray, 2017).

Biomedical Applications

  • The isolation of bromophenols from marine algae, displaying potent DPPH radical scavenging activity, suggests the potential of similar compounds like this compound in developing treatments or supplements with antioxidant properties (Li, Li, Ji & Wang, 2008).

Biochemical Analysis

Biochemical Properties

2-Bromo-6-hydroxy-4-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions. These interactions are crucial for studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of specific proteins involved in cell signaling, thereby impacting cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable complexes with enzymes and other proteins is essential for its role in biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can cause toxic effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites, providing insights into its role in cellular metabolism. These interactions are essential for understanding the compound’s impact on biochemical pathways and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is important for elucidating the compound’s effects on cellular function and its potential use in targeted therapies .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. Studying the subcellular localization provides insights into the compound’s activity and function within cells, which is crucial for understanding its role in biochemical research .

properties

IUPAC Name

2-bromo-6-hydroxy-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZWJSVIUKVGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473528
Record name Benzaldehyde, 2-bromo-6-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139976-21-9
Record name Benzaldehyde, 2-bromo-6-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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